5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
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Overview
Description
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methylsulfonyl group, and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Methylsulfonyl Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the sulfur atom in the methylsulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Similar structure but with a nitro group instead of a methylsulfonyl group.
2-Bromo-5-(methylsulfonyl)pyridine: Lacks the piperidine ring, making it structurally simpler.
Uniqueness
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is unique due to the combination of its bromine atom, methylsulfonyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring and a piperidine ring with a methylsulfonyl group. Its molecular formula is C11H14BrN3O2S, with a molecular weight of approximately 316.22 g/mol. The presence of both bromine and methylsulfonyl groups contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : The brominated pyridine can be synthesized through nucleophilic substitution reactions.
- Piperidine Substitution : The piperidine moiety is introduced via nucleophilic substitution, where a piperidine derivative reacts with the brominated pyridine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
The compound exhibits bactericidal activity, disrupting bacterial cell walls and inhibiting protein synthesis pathways, which has been demonstrated in in vitro studies .
Anticancer Activity
In vitro evaluations have shown that this compound possesses significant antiproliferative effects against various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 12 |
HepG2 (Liver) | 15 |
A549 (Lung) | 10 |
These findings suggest that the compound could serve as a potential lead for developing new anticancer therapies .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It may bind to certain receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it effectively induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Properties
IUPAC Name |
5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXTHJSAUZRPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.